

Opelconazole's Precision Targeting of Fungal Ergosterol Synthesis: A Technical Guide

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Compound of Interest

Compound Name: Opelconazole

Cat. No.: B2538439

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This technical guide provides an in-depth analysis of the target binding and enzyme kinetics of **opelconazole** (formerly known as PC945), a novel triazole antifungal agent. Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative inhibitory data, and the experimental framework for assessing **opelconazole**'s interaction with its primary fungal target.

Executive Summary

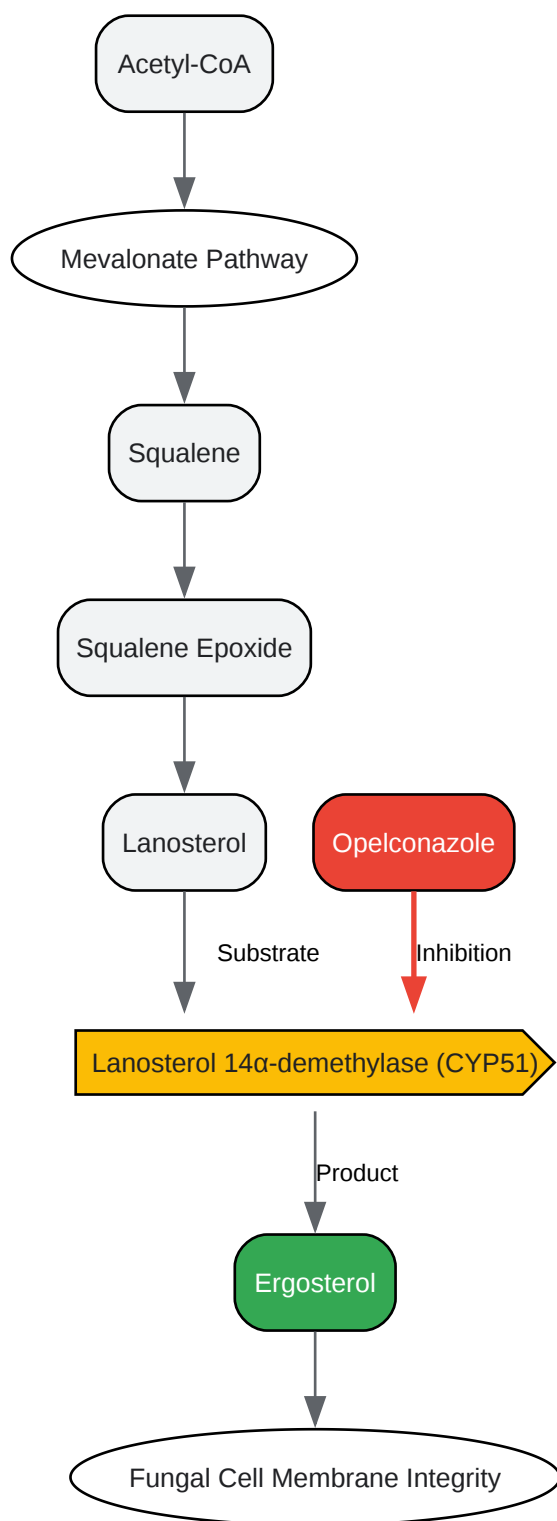
Opelconazole is a potent and selective inhibitor of fungal lanosterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.^[1] By disrupting this pathway, **opelconazole** compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.^[1] This guide synthesizes the available data on its binding affinity and provides a detailed look at the methodologies used to characterize its enzymatic inhibition.

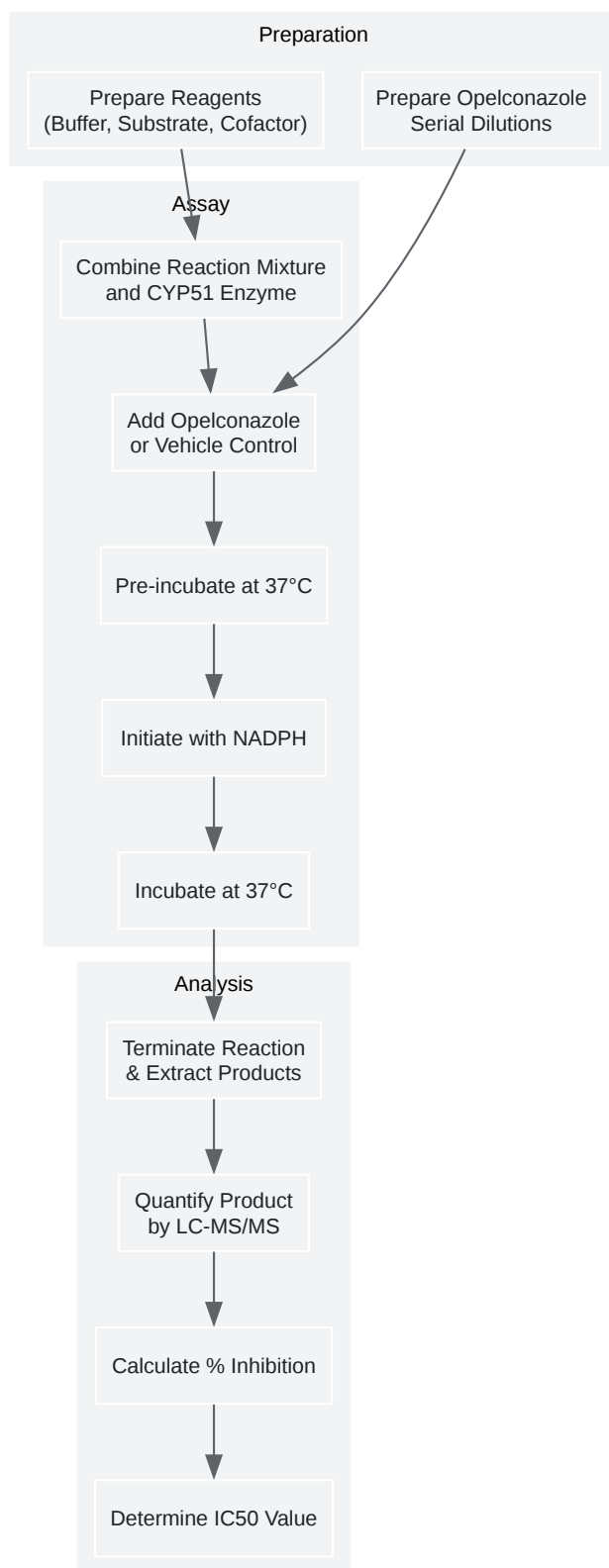
Mechanism of Action: Targeting Fungal Cell Wall Integrity

The primary mechanism of action for **opelconazole** is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.^[1] **Opelconazole** specifically targets and binds to lanosterol 14 α -demethylase, a cytochrome P450 enzyme responsible for the

demethylation of lanosterol.^[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates within the fungal cell membrane.^[1] The consequence is a loss of membrane integrity, increased permeability, and ultimately, fungal cell death.^[1] Notably, **opelconazole** exhibits a high degree of selectivity for the fungal CYP51 enzyme over its human counterpart, which is a key factor in its favorable safety profile.^[1]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by **opelconazole**.





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References

- 1. What is Opelconazole used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Opelconazole's Precision Targeting of Fungal Ergosterol Synthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2538439#opelconazole-target-binding-and-enzyme-kinetics]

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